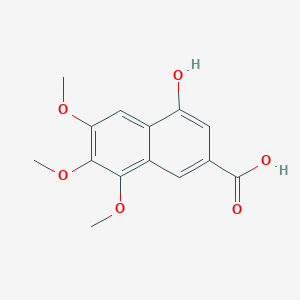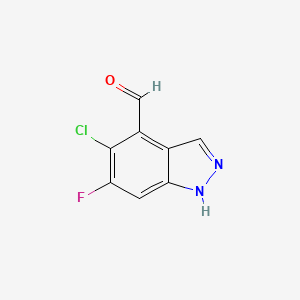
tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate: is a synthetic organic compound with the molecular formula C17H25N3O2 and a molecular weight of 303.39 g/mol . This compound is characterized by the presence of an indoline moiety attached to a piperazine ring, which is further substituted with a tert-butyl carbamate group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
The synthesis of tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indoline and piperazine.
Formation of Intermediate: The indoline is first reacted with a suitable reagent to introduce a functional group that can react with piperazine. This step often involves the use of protecting groups to ensure selective reactions.
Coupling Reaction: The functionalized indoline is then coupled with piperazine under appropriate conditions to form the desired product. This step may involve the use of coupling reagents such as EDCI or DCC.
Chemical Reactions Analysis
tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the indoline ring, using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Scientific Research Applications
tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications, including anticancer and antiviral agents.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The indoline moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems. The tert-butyl carbamate group provides stability and protects the compound from premature degradation .
Comparison with Similar Compounds
tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate: This compound has a piperidine ring instead of an indoline moiety, which affects its reactivity and biological activity.
tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate:
tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: The piperidinylmethyl group provides distinct steric and electronic effects compared to the indoline moiety.
Properties
Molecular Formula |
C17H25N3O2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
tert-butyl 4-(2,3-dihydro-1H-indol-5-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)14-4-5-15-13(12-14)6-7-18-15/h4-5,12,18H,6-11H2,1-3H3 |
InChI Key |
JRHRRHIOCWRJBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)NCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Phenylsulfonyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13932046.png)
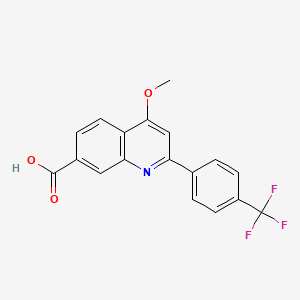
![4-(3-Bromo-4-fluorophenyl)-7-cyclopropyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B13932051.png)
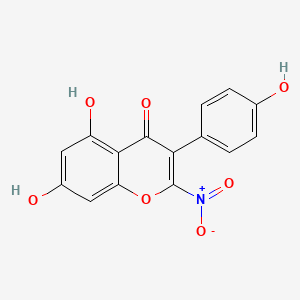
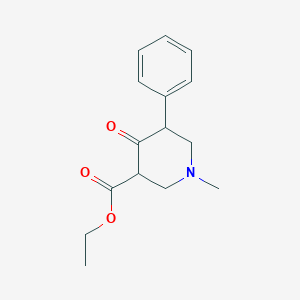
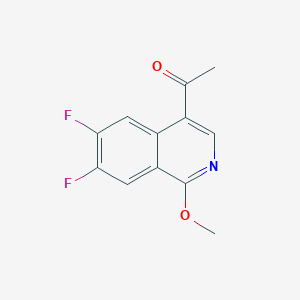
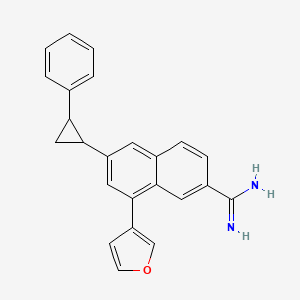


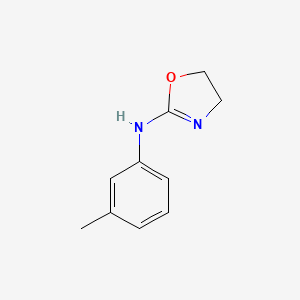
![1-(2'-Chloro-[1,1'-biphenyl]-2-yl)-2-nitronaphthalene](/img/structure/B13932094.png)

